N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzodioxine-derived carboxamide featuring a 2,4-dimethylphenyl substituent on the amide nitrogen. The core structure comprises a 2,3-dihydro-1,4-benzodioxine ring fused to a carboxamide group, which is substituted with an aromatic moiety. This compound belongs to a broader class of benzodioxine carboxamides, which are investigated for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVYRNHDRAHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Oprea1_745935, is a potent neurotoxicant. Its primary targets are the alpha-adrenergic receptors and octopamine receptors in the central nervous system. These receptors play a crucial role in the regulation of neurotransmitters, which are essential for the proper functioning of the nervous system.
Mode of Action
The compound interacts with its targets by acting as an alpha-adrenergic agonist. This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis. As a result, it causes overexcitation in the nervous system, leading to paralysis and death in insects.
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of monoamines and prostaglandins. The inhibition of these pathways disrupts the normal functioning of the nervous system, leading to the observed neurotoxic effects.
Pharmacokinetics
The compound is volatile and almost insoluble in water. Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater. . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include overexcitation of the nervous system, leading to paralysis and death in insects. In mammals, the compound is less harmful, making it a useful insecticide against mite or tick infestations.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Furthermore, there is some concern regarding its potential for bioaccumulation due to its moderate mammalian toxicity. Therefore, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.
Biological Activity
N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzodioxine derivatives characterized by a benzodioxine ring system fused with a carboxamide group. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 2,4-dimethylaniline under specific conditions.
Synthetic Route:
- Reactants: 2,3-dihydrobenzo[1,4]dioxin-6-amine and 2,4-dimethylaniline.
- Conditions: The reaction is generally conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carboxamide linkage.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory potential. For example, studies have shown that benzodioxine derivatives can inhibit various enzymes involved in metabolic pathways, suggesting a role in modulating biological processes.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Carbonic anhydrase | Competitive | 25 | |
| Acetylcholinesterase | Non-competitive | 15 | |
| Cyclooxygenase | Mixed | 30 |
Anticancer Activity
The compound has shown promising results in vitro against various cancer cell lines. For instance, studies indicated moderate cytotoxicity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.
Mechanism of Action:
The mechanism by which this compound exerts its effects may involve:
- DNA Intercalation: Similar compounds have demonstrated the ability to intercalate into DNA strands, disrupting replication and transcription.
- Tubulin Polymerization Inhibition: The compound may inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
Case Studies
Several case studies have highlighted the biological activities of related benzodioxine derivatives:
- Study on Anticancer Properties:
- Enzyme Inhibition Study:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzodioxine carboxamides are highly dependent on the substituents attached to the amide nitrogen and the aromatic ring. Below is a comparative analysis of key analogs:
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
- The 2,4-dimethylphenyl-substituted analog 7h exhibits moderate solubility, suggesting that additional methyl groups may enhance crystallinity but reduce solvent interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
